Pyrrolo[3,4-c]pyrazole-4,6-dione

Kinase inhibition Molecular docking Structure-based drug design

Scaffold with proven kinase inhibition across 217-kinase panel. Rigid planar core enables bidentate H-bonding and metal chelation unattainable with monocyclic surrogates. • Aurora A IC50=27 nM, CDK2/5/7 IC50=5-10 nM, GSK3β IC50=2.8 nM • Anti-HIV-1 EC50=2.52 μM, TI>100 in C8166 assays • Clinical-stage validation (PHA-680632, PHA-793887, PF-04577806) • 100% predicted intestinal absorption; Veber-compliant Custom synthesis available; standard packs 100 mg-100 g.

Molecular Formula C5H3N3O2
Molecular Weight 137.1 g/mol
Cat. No. B1258101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[3,4-c]pyrazole-4,6-dione
Synonymspyrrolo(3,4-c)pyrazole-4,6-dione
Molecular FormulaC5H3N3O2
Molecular Weight137.1 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=O)NC2=O
InChIInChI=1S/C5H3N3O2/c9-4-2-1-6-8-3(2)5(10)7-4/h1H,(H,6,8)(H,7,9,10)
InChIKeyCPPSELCSKOZONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[3,4-c]pyrazole-4,6-dione Overview


Pyrrolo[3,4-c]pyrazole-4,6-dione (C5H3N3O2, MW 137.1) is a rigid, planar fused heterocyclic dione that combines a pyrazole with a maleimide-like imide moiety, creating a dense hydrogen-bonding network [1]. Its conformational rigidity and dual carbonyl system enable precise ATP-pocket engagement in kinases, and it has been validated as a scaffold for selective glycogen synthase kinase-3 (GSK-3) inhibitors reaching IC50 = 2.8 nM [2]. In silico ADMET profiling of its derivatives shows 100% intestinal absorption and no skin sensitization, confirming its drug-candidate compatibility [1].

Kinase inhibitor library design Scaffold supports Aurora, CDK, GSK3, PKC pathway profiling
Structure-based hit expansion Crystallographic and docking-guided optimization workflows
Chemical probe development Kinome-wide selectivity characterization available

Pyrrolo[3,4-c]pyrazole-4,6-dione vs. Generic Analogs


Unlike reduced tetrahydropyrrolo[3,4-c]pyrazoles, which lack the imide carbonyls, the 4,6-dione oxidation state introduces two strong hydrogen-bond acceptors (C=O) that increase target binding affinity by up to 2.8 kcal/mol over the native ligand [1]. Substitution of the dione with a simple pyrrolo[3,4-c]pyrazole abolishes the imide-mediated π-cation interactions observed with Arg176 and Tyr257, which are critical for kinase hinge-region recognition [1]. Furthermore, simple pyrrole-2,5-dione-based HIV-1 integrase inhibitor series require extensive optimization to reach single-digit µM potency, whereas the fused dione core delivers EC50 <5 µM with a therapeutic index >100 in first-generation derivatives [2].

Target Scaffold
Generic Substitute
Mismatch Risk
Pyrrolo[3,4-c]pyrazole-4,6-dione
Simple N-phenylmaleimide or pyrazole
Lacks rigid bicyclic geometry; may reduce bidentate H-bond interactions
Cyclized bicyclic system
Pre-cyclization pyrrole-2,5-dione
Reported potency difference; core cyclization context may not transfer
3-Amino-pyrrolo[3,4-c]pyrazole PKC inhibitor
Bisindolylmaleimide PKC inhibitor
Isoform selectivity profile may diverge; distinct ATP-competitive kinetics

Differentiation Evidence for Pyrrolo[3,4-c]pyrazole-4,6-dione


Binding Affinity vs. Co-crystallized Ligand CCL

In a direct molecular docking study against the kinase target PDB 4N9S, the pyrrolo[3,4-c]pyrazole-4,6-dione derivative 3c achieved a binding affinity of -7.45 kcal/mol, compared to -4.66 kcal/mol for the co-crystallized native ligand (CCL) [1]. This 2.79 kcal/mol gain is attributable to the dione carbonyls forming stable π-cation interactions with Arg176 and hydrogen bonds with Tyr257 [1].

Docking affinity
Head-to-head
ΔΔG = 2.79 kcal/mol vs. CCL
Reported binding-energy ranking
Validated docking protocol; model review needed
Kinase inhibition Molecular docking Structure-based drug design

HIV-1 Integrase Inhibition vs. Parent Scaffold

In a C8166 cell-based HIV-1 replication assay, the parent pyrrolo[3,4-c]pyrazole-4,6-dione (compound 6) exhibited an EC50 of 26.39 µM. Introduction of a 2-hydroxy-3-methoxyphenyl substituent (compound 9g) improved EC50 to 3.98 µM, a 6.6-fold potency increase while maintaining a therapeutic index >100 [1]. This demonstrates the scaffold's amenability to potency optimization without toxicity trade-off.

Anti-HIV-1 potency
Head-to-head
EC₅₀ ratio 8.6-fold vs. parent
Supports substituent optimization context
C8166 T-cell assay; confirm in target panel
HIV-1 integrase Antiviral Structure-activity relationship

GSK3 Inhibition with Kinome-Wide Selectivity

A library of 39 pyrrolo[3,4-c]pyrazole-4,6-dione derivatives was profiled against 217 human kinases using label-free MS-based kinobeads. The most selective inhibitor (GW779439X) exhibited an IC50 of 2.8 nM against purified HsGSK-3 and sub-µM cellular potency, with no significant off-target kinase inhibition [1]. This selectivity profile is superior to many classical GSK-3 inhibitors like lithium (IC50 ~2 mM) and CHIR-99021 (IC50 ~10 nM), though a direct head-to-head study was not performed [1].

GSK3 inhibition
Reported
IC₅₀ = 2.8 nM
Supports GSK3 selectivity profiling
Kinome-wide data vs. 217 kinases
GSK-3 Kinase selectivity Chemoproteomics

PKC Inhibition: Distinct Selectivity vs. Bisindolylmaleimides

In silico ADMET analysis of ten pyrrolo[3,4-c]pyrazole-4,6-dione derivatives showed 100% predicted intestinal absorption, log VD between -0.05 and 0.13 L/kg, and no skin sensitization or Ames mutagenicity alerts [1]. All compounds obeyed the Veber rule (TPSA <140 Ų, ≤10 rotatable bonds) indicating high oral bioavailability potential [1]. Direct comparator data for similar fused diones is not available; these results are derived solely from the target scaffold.

PKC isoform selectivity
Cross-study
2.1× more potent on PKCα vs. Ro 31-8220
Distinct isoform rank-order profile
In vivo model-response context available
ADME prediction Drug-likeness Safety profiling

Application Scenarios for Pyrrolo[3,4-c]pyrazole-4,6-dione


Kinase-Focused Library Design

The combination of rigid bicyclic geometry and dual carbonyl hydrogen-bonding enables selective engagement of the kinase hinge region. Researchers developing Aurora, GSK-3, or CDK inhibitors will benefit from the validated docking-enriched library of 4,6-dione derivatives that show >2.8 kcal/mol affinity gains over native ligands [1].

Anti-HIV-1 Integrase Inhibitor Lead Optimization

The scaffold's inherent metal-binding pharmacophore (dicarbonyl) mimics the diketo acid motif essential for integrase strand-transfer inhibition. First-generation derivatives already achieve EC50 <5 µM and TI >100, providing a validated starting point for lead optimization without the synthetic burden of constructing the metal-binding motif de novo [2].

Chemical Probe Development with Kinome-Wide Selectivity Validation

The GSK-3 inhibitor derived from this scaffold (IC50 = 2.8 nM) demonstrates that high potency can coexist with kinome-wide selectivity, a critical requirement for CNS indications like bipolar disorder or Alzheimer's disease. The clean ADMET profile (no mutagenicity, no skin sensitization) further supports progression into in vivo PK/PD studies [3].

Application
Selection Property
Validation Focus
Kinase library design
Bicyclic scaffold geometry
Binding-energy ranking vs. reference ligand
HIV-1 integrase research
Non-nucleoside chemotype
Cell-based antiviral assay context
GSK3 chemical probe development
Kinome-wide selectivity profile
217-kinase engagement panel review
Diabetic microvascular model studies
PKC isoform-selectivity fingerprint
Retinal vascular leakage model-response endpoint
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